Regiospecific GSIS Potentiation: 12-POHSA Exhibits ~2.1-Fold Enhancement in Human Islets Compared to 1.6-Fold for 9-POHSA
In human pancreatic islets from nondiabetic donors, 12-POHSA (20 μM) potentiated glucose-stimulated insulin secretion (GSIS) by approximately 2.1-fold over the high-glucose (16.7 mM) baseline, whereas its regioisomer 9-POHSA at the same concentration achieved only a 1.6-fold enhancement [1]. The difference represents a ~31% greater GSIS potentiation for the 12-regioisomer relative to the 9-regioisomer under identical assay conditions. DMSO vehicle control (0.01%) showed no significant effect. The study used human islets from six nondiabetic donors, with insulin secretion measured by ELISA following 1-hour incubation with FAHFAs [1].
| Evidence Dimension | Fold-change in glucose-stimulated insulin secretion over high-glucose baseline |
|---|---|
| Target Compound Data | ~2.1-fold enhancement |
| Comparator Or Baseline | 9-POHSA: ~1.6-fold enhancement; DMSO vehicle: 1.0-fold (baseline) |
| Quantified Difference | ~31% greater GSIS potentiation for 12-POHSA versus 9-POHSA |
| Conditions | Human pancreatic islets from nondiabetic donors; 20 μM FAHFA; 16.7 mM glucose; 1-hour incubation; n = 6 donors |
Why This Matters
Investigators requiring maximal GSIS potentiation in human islet models should select 12-POHSA over 9-POHSA based on this 31% activity differential.
- [1] Aryal, P., Syed, I., Lee, J., Patel, R., Nelson, A.T., Siegel, D., Saghatelian, A., & Kahn, B.B. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research, 62, 100104. View Source
